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Compound of Interest

Compound Name: 1,2,3-Trimethoxypropane

Cat. No.: B1593376

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2,3-
Trimethoxypropane, a glycerol-derived solvent with growing interest in sustainable chemistry.
The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1,2,3-Trimethoxypropane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (300 MHz, CDCls)

Chemical Shift (8) . Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

3.52 -3.47 m - CH2

3.42 S - OCHs

3.39 S - OCHs

3.31 p 5.8 CH
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13C NMR (75 MHz, CDCls)

Chemical Shift (8) ppm Assignment
81.1 CH

71.9 CH2

59.1 OCHs

57.9 OCHs

Infrared (IR) Spectroscopy

Wavenumber (cm—?) Assignment
2927 C-H stretch
2825 C-H stretch
1453 C-H bend
1114 C-O stretch

E GC-MS, El ization)

m/z Relative Intensity (%)
59 99.99
45 81.10
89 77.10
58 46.40
102 35.20

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

NMR Spectroscopy (*H and **C)
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Sample Preparation:

o Asample of 1,2,3-Trimethoxypropane (approximately 5-20 mg) is dissolved in deuterated
chloroform (CDCls, approximately 0.6-0.7 mL) in a clean, dry vial.

e The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Acquisition:

'H and 13C NMR spectra are recorded on a 300 MHz spectrometer.

e For 'H NMR, the spectral width is typically set to cover the range of proton chemical shifts
(e.g., 0-12 ppm). A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good
signal-to-noise ratio.

o For 3C NMR, a wider spectral width is used (e.g., 0-220 ppm). A larger number of scans is
typically required due to the lower natural abundance of the 13C isotope.

o Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as
an internal standard (6 = 0.00 ppm).

Infrared (IR) Spectroscopy

Sample Preparation:

o Adrop of neat 1,2,3-Trimethoxypropane is placed directly onto the diamond crystal of an
Attenuated Total Reflectance (ATR) accessory of a Fourier-Transform Infrared (FTIR)
spectrometer.

Instrumentation and Acquisition:

e The IR spectrum is recorded using a Nicolet iIS10 Smart iTR spectrometer with an ATR
diamond.

e The spectrum is typically acquired over the range of 4000-400 cm~1.

e Abackground spectrum of the clean ATR crystal is recorded prior to the sample analysis and
automatically subtracted from the sample spectrum.
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e The data is presented as a plot of transmittance (%) versus wavenumber (cm~1).

Mass Spectrometry (GC-MS)

Sample Preparation:

« Adilute solution of 1,2,3-Trimethoxypropane is prepared in a volatile organic solvent (e.g.,
dichloromethane or methanol).

Instrumentation and Acquisition:

The analysis is performed on a gas chromatograph (GC) coupled to a mass spectrometer
(MS) with an electron ionization (EI) source.

e The GC is equipped with a capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 ym
film thickness).

e The carrier gas is helium at a constant flow rate (e.g., 1 mL/min).

o The GC oven temperature is programmed to separate the components of the sample. A
typical program might be: initial temperature of 70 °C for 2 minutes, then ramped to 310 °C
at a rate of 15 °C/min, and held at 310 °C for 10 minutes.

e The injector and transfer line temperatures are maintained at 220 °C and 280 °C,
respectively.

o For the MS, electron ionization is performed at a standard energy of 70 eV.
e The mass analyzer scans a specific mass-to-charge (m/z) range (e.g., 50-500 amu).

Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound like 1,2,3-Trimethoxypropane.
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Caption: Workflow for Spectroscopic Analysis.

« To cite this document: BenchChem. [Spectroscopic Profile of 1,2,3-Trimethoxypropane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1593376#spectroscopic-data-of-1-2-3-
trimethoxypropane-nmr-ir-mass-spec]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1593376?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1593376?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

